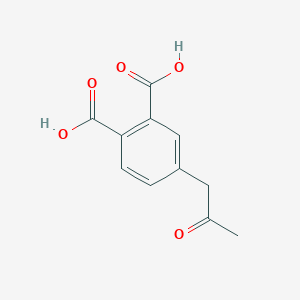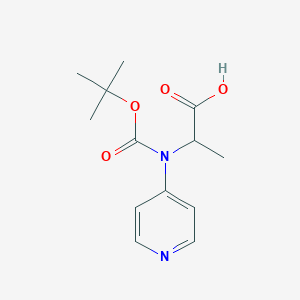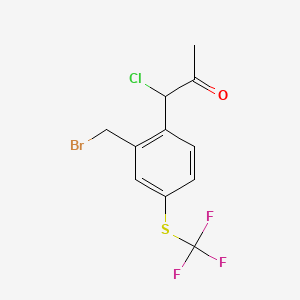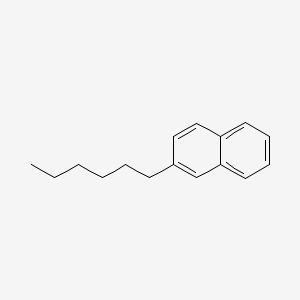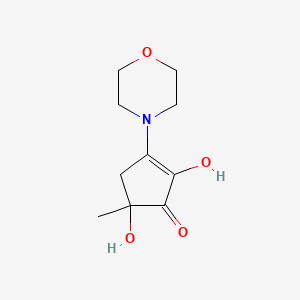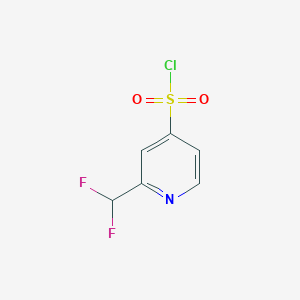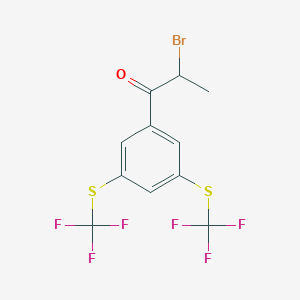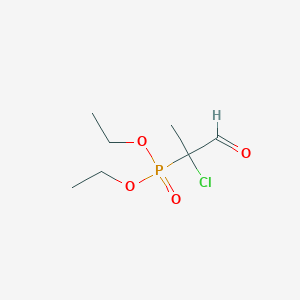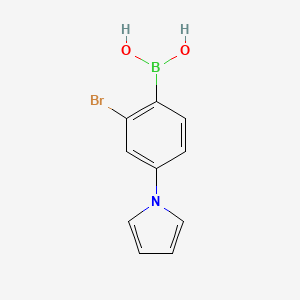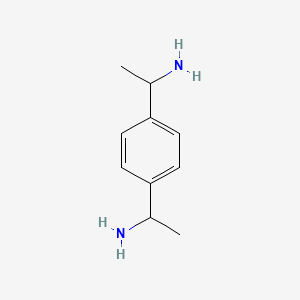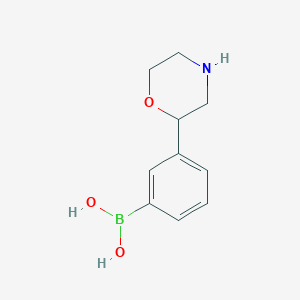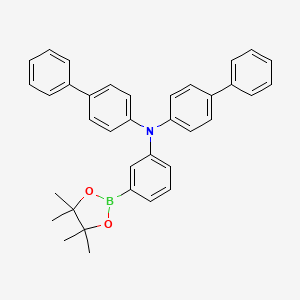
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester is an aryl boronic acid ester that is widely used in organic synthesis. This compound is particularly valuable due to its unique reactivity and low toxicity, making it a preferred choice in various chemical reactions, especially in the field of transition metal-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester typically involves the reaction of 3-(Dibiphenyl-4-ylamino)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and drug candidates.
Medicine: It serves as a building block for the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester involves its ability to form stable complexes with transition metals. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of various complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
Uniqueness
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester stands out due to its unique reactivity and low toxicity, making it a preferred choice in various chemical reactions. Its ability to form stable complexes with transition metals and participate in cross-coupling reactions highlights its significance in organic synthesis .
Propiedades
Número CAS |
952431-32-2 |
|---|---|
Fórmula molecular |
C36H34BNO2 |
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
N,N-bis(4-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)31-16-11-17-34(26-31)38(32-22-18-29(19-23-32)27-12-7-5-8-13-27)33-24-20-30(21-25-33)28-14-9-6-10-15-28/h5-26H,1-4H3 |
Clave InChI |
IGVLUXMBBQIICG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


